Cas no 2228934-75-4 (tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate)

Technical Introduction: Tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a tetrahydropyran (oxane) moiety, offering stability and controlled deprotection under mild acidic conditions. The compound's sterically hindered tertiary carbon center enhances selectivity in reactions, while the oxane ring contributes to solubility and conformational rigidity. This makes it valuable for peptide coupling, chiral synthesis, and the development of bioactive molecules. The Boc group ensures compatibility with a wide range of synthetic protocols, facilitating efficient downstream modifications. Suitable for controlled environments, it requires handling under inert conditions to preserve reactivity.
tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate structure
2228934-75-4 structure
Product Name:tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate
CAS No:2228934-75-4
MF:C14H28N2O3
MW:272.383724212646
CID:5849462
PubChem ID:165827285
Update Time:2025-06-15

tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate
    • tert-butyl N-[3-amino-2-methyl-2-(oxan-2-yl)propyl]carbamate
    • EN300-1872307
    • 2228934-75-4
    • Inchi: 1S/C14H28N2O3/c1-13(2,3)19-12(17)16-10-14(4,9-15)11-7-5-6-8-18-11/h11H,5-10,15H2,1-4H3,(H,16,17)
    • InChI Key: VBQVQCXBHJQOHR-UHFFFAOYSA-N
    • SMILES: O1CCCCC1C(C)(CN)CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 272.20999276g/mol
  • Monoisotopic Mass: 272.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate

Professional Introduction to Tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate (CAS No. 2228934-75-4)

Tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate, with the chemical identifier CAS No. 2228934-75-4, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules.

The structure of tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain substituted with an amino group and an oxane ring. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable building block in the development of novel therapeutic agents.

In recent years, there has been a growing interest in the development of carbamate-based compounds due to their potential as pharmacological agents. Carbamates have been explored for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of both amino and oxane functional groups in tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate suggests that it may exhibit significant interactions with biological targets, thereby opening up possibilities for its application in drug discovery.

One of the most compelling aspects of this compound is its potential utility as a scaffold for designing new drugs. The flexibility provided by the propyl chain and the rigidity introduced by the oxane ring can be exploited to optimize binding affinity and selectivity. Additionally, the tert-butyl group enhances lipophilicity, which is often crucial for drug bioavailability and membrane permeability.

Recent studies have highlighted the importance of carbamates in the development of antiviral and anti-inflammatory agents. For instance, derivatives of carbamates have been shown to inhibit viral proteases and reduce inflammation by modulating enzyme activity. The structural features of tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate align well with these requirements, suggesting that it could be a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions, including condensation reactions between carbamic acid derivatives and appropriate alkylamines. The introduction of the oxane ring requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce such complex molecules with greater efficiency, which is essential for large-scale pharmaceutical applications.

In addition to its synthetic significance, tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate has potential applications in material science and agrochemicals. The unique combination of functional groups makes it a versatile intermediate that can be modified to suit different industrial needs. For example, derivatives of this compound could be explored as additives in polymers or as precursors for agrochemical formulations.

The biological activity of carbamates is often influenced by their ability to interact with specific enzymes or receptors. The amino group in tert-butyl N-3-amino-2-methyl-2-(oxan-2-yl)propylcarbamate provides a site for hydrogen bonding, which can enhance binding affinity. Similarly, the oxane ring can engage in hydrophobic interactions, further stabilizing the compound-receptor complex. These interactions are critical for designing drugs that exhibit high specificity and low toxicity.

Ongoing research in medicinal chemistry continues to uncover new applications for carbamate-based compounds. Innovations in computational chemistry and high-throughput screening have accelerated the discovery process, enabling researchers to identify promising candidates more rapidly. The structural diversity offered by compounds like tert-butyl N-3-amino-2-methyl-2-(oxan-2-y l)prop ylcarbamate makes them valuable tools for exploring new therapeutic modalities.

The future prospects of this compound are further enhanced by its compatibility with green chemistry principles. Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. Such sustainable approaches are increasingly important in pharmaceutical manufacturing, where regulatory pressures and public awareness drive the adoption of eco-friendly practices.

In conclusion, tert-butyl N -3 -amino - 2 -methyl - 2 - ( oxan - 2 - yl ) prop ylcarbamate (CAS No . 2228934 -75 -4 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with its potential biological activity , make it a promising candidate for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play a crucial role in shaping the future of drug development .

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